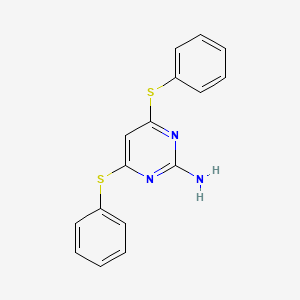
4,6-Bis(phenylsulfanyl)-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,6-Bis(phenylsulfanyl)-2-pyrimidinamine” is a chemical compound with the molecular formula C16H13N3S2 . It has a molecular weight of 311.42 .
Molecular Structure Analysis
The molecular structure of “4,6-Bis(phenylsulfanyl)-2-pyrimidinamine” is based on the pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Aplicaciones Científicas De Investigación
High-Performance Polyimides
Research has demonstrated the synthesis of high-performance polyimides containing pyridine and sulfur units. These polyimides exhibit exceptional optical properties, including high refractive indices and low birefringence, making them suitable for applications in optics and photonics. For instance, Guan et al. (2017) synthesized polyimides with average refractive indices ranging from 1.7006 to 1.7620, highlighting their potential for high-refractive-index materials (Guan et al., 2017).
Soluble and Thermally Stable Polymers
Novel fluorinated polyimides have been prepared, showcasing good solubility in strong polar solvents and excellent thermal stability. These polymers could potentially be used in the electronics industry for flexible, tough, and transparent films. Guan et al. (2014) reported on fluorinated polyimides that exhibited UV-visible absorption cut-off wavelengths at 342–393 nm and glass transition temperatures between 239 and 306°C, indicating their suitability for high-temperature applications (Guan et al., 2014).
Optical and Electrochromic Materials
Polyimides and related polymers derived from diamines containing pyridine and phenylsulfanyl units have been studied for their optical and electrochromic properties. These materials offer potential for use in electrochromic devices and sensors due to their ability to change color or luminescence in response to various stimuli. Wang et al. (2008) described a novel fluorescent poly(pyridine-imide) acid chemosensor that can act as an “off–on” fluorescent switcher for acids, demonstrating its potential in sensing applications (Wang et al., 2008).
Novel Sulfonated Membranes for Water Treatment
Sulfonated polyimides synthesized from novel diamine monomers have shown improved water flux, stability, and proton conductivity, making them promising candidates for water treatment and membrane technologies. Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes that demonstrated increased water flux and dye rejection, indicating their utility in treating dye solutions and other industrial wastewater (Liu et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,6-bis(phenylsulfanyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S2/c17-16-18-14(20-12-7-3-1-4-8-12)11-15(19-16)21-13-9-5-2-6-10-13/h1-11H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGDYWDCZMKRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=NC(=N2)N)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(phenylsulfanyl)-2-pyrimidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2628784.png)
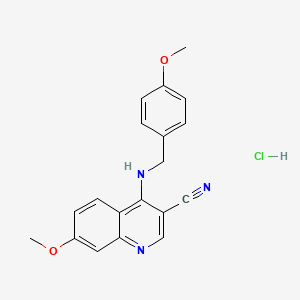
![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)
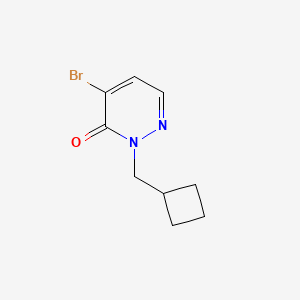
![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2628789.png)
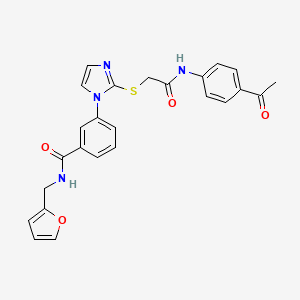
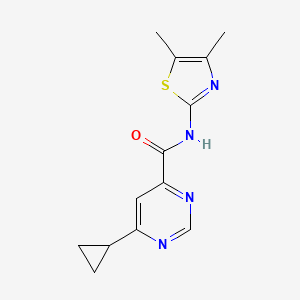
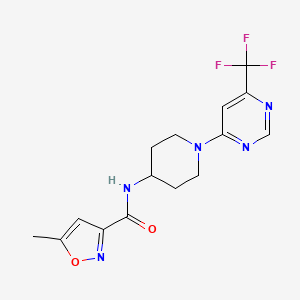
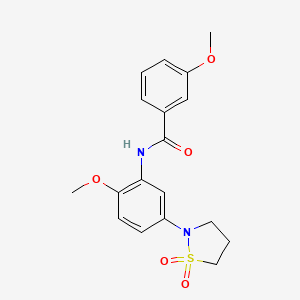
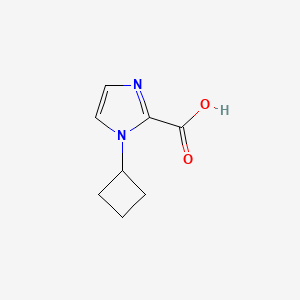
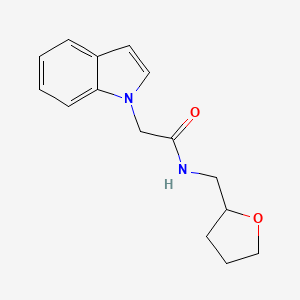
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2628802.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2628804.png)
![1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B2628805.png)